molecular formula C12H14N2O3 B1395788 Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 854515-82-5

Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1395788
CAS No.: 854515-82-5
M. Wt: 234.25 g/mol
InChI Key: ZXDBHCOGVIUJJG-UHFFFAOYSA-N
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Description

Structural Identification and IUPAC Nomenclature

The systematic nomenclature of ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically those containing fused ring systems with nitrogen heteroatoms. The compound's complete International Union of Pure and Applied Chemistry designation accurately reflects its structural complexity, encompassing the bicyclic imidazo[1,2-a]pyridine core with three distinct substituents positioned at specific locations within the molecular framework.

The molecular structure features a bridgehead nitrogen atom characteristic of the imidazo[1,2-a]pyridine system, with the methoxy group (-OCH3) positioned at the 7-position of the pyridine ring, a methyl group (CH3) at the 2-position of the imidazole ring, and an ethyl carboxylate ester group (-COOC2H5) at the 3-position. The compound's Simplified Molecular Input Line Entry System representation is documented as CCOC(=O)C1=C(C)N=C2C=C(C=CN21)OC, providing a linear notation that fully describes the connectivity and arrangement of atoms within the molecular structure.

Additional structural identifiers include the MDL number MFCD11656395, which serves as a unique database identifier for this specific chemical entity. The compound's three-dimensional structural characteristics can be further understood through its computational chemistry parameters, including a topological polar surface area of 52.83 square angstroms, a calculated logarithmic partition coefficient (LogP) of 1.82802, five hydrogen bond acceptors, zero hydrogen bond donors, and three rotatable bonds.

Structural Parameter Value Source
Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
Chemical Abstracts Service Number 854515-82-5
MDL Number MFCD11656395
Topological Polar Surface Area 52.83 Ų
Logarithmic Partition Coefficient 1.82802
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 0
Rotatable Bonds 3

The compound exists as a solid under standard laboratory conditions, with storage typically recommended under sealed, dry conditions at room temperature to maintain chemical stability. The structural integrity of the imidazo[1,2-a]pyridine core, combined with the specific substitution pattern, contributes to the compound's distinct physicochemical properties and potential reactivity patterns.

Historical Context in Heterocyclic Chemistry

The development and recognition of imidazo[1,2-a]pyridine derivatives as significant heterocyclic compounds traces its origins to early twentieth-century synthetic chemistry, with foundational work establishing the importance of these bicyclic systems in both academic research and practical applications. The historical progression of imidazo[1,2-a]pyridine chemistry began with pioneering synthesis methods developed by Tschitschibabin and colleagues in 1925, who introduced innovative approaches for constructing these heterocyclic frameworks through reactions between 2-aminopyridine and α-haloketones.

The evolution of synthetic methodologies for imidazo[1,2-a]pyridine derivatives has undergone significant advancement over the past century, with researchers developing increasingly sophisticated approaches to access structurally diverse compounds within this chemical class. These developments have been driven by the recognition of imidazo[1,2-a]pyridines as privileged scaffolds in medicinal chemistry, leading to intensive research efforts focused on expanding synthetic accessibility and exploring structure-activity relationships.

Modern synthetic approaches to imidazo[1,2-a]pyridine derivatives, including this compound, have benefited from advances in catalytic chemistry, multicomponent reactions, and metal-free synthetic protocols. The development of condensation reactions, tandem processes, oxidative coupling methodologies, and aminooxygenation reactions has provided chemists with a comprehensive toolkit for accessing these heterocyclic systems.

The historical significance of the imidazo[1,2-a]pyridine scaffold extends beyond synthetic methodology to encompass its recognition as a fundamental structural motif in pharmaceutical research. This recognition has been reinforced by the presence of imidazo[1,2-a]pyridine-containing compounds in various marketed pharmaceutical preparations, demonstrating the practical relevance of research in this area.

Contemporary research efforts continue to build upon this historical foundation, with recent investigations focusing on metal-free direct synthesis approaches that offer improved environmental compatibility and operational simplicity. These modern developments represent a continuation of the systematic exploration of imidazo[1,2-a]pyridine chemistry that began nearly a century ago, demonstrating the enduring relevance of this heterocyclic system in contemporary chemical research.

Historical Milestone Year Contribution Source
Initial Synthesis Method 1925 Tschitschibabin condensation approach
Expanded Synthetic Methods 1980s-1990s Development of multicomponent reactions
Catalytic Advancements 2000s Metal-catalyzed coupling reactions
Metal-Free Protocols 2010s-Present Environmentally compatible synthesis

Properties

IUPAC Name

ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-4-17-12(15)11-8(2)13-10-7-9(16-3)5-6-14(10)11/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDBHCOGVIUJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC(=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704454
Record name Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854515-82-5
Record name Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular bromine, iodine, and sodium methoxide . Reaction conditions often involve the use of solvents like chloroform and the application of heat .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with bromine can yield 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting potential use in cancer therapeutics. For example, a study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of imidazo[1,2-a]pyridines and their efficacy against tumor cells .

Neuroprotective Effects
There is emerging evidence that this compound may also possess neuroprotective properties. Preliminary studies suggest that it can mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases. This aspect is particularly promising for developing treatments for conditions like Alzheimer's and Parkinson's disease .

Agricultural Applications

Pesticidal Activity
this compound has been investigated for its potential as a pesticide. Its unique structure allows it to interact with specific biological pathways in pests, leading to increased efficacy compared to traditional pesticides. Field trials have demonstrated its effectiveness in controlling various agricultural pests while minimizing harm to beneficial insects .

Material Science

Polymer Synthesis
In material science, this compound is being explored as a building block for synthesizing novel polymers. Its functional groups can be utilized in polymerization reactions to create materials with tailored properties for specific applications such as coatings and adhesives. Research indicates that polymers derived from this compound exhibit enhanced thermal stability and mechanical strength .

Summary of Applications

Application AreaSpecific UseReferences
Medicinal ChemistryAnticancer agents; Neuroprotective compounds
Agricultural SciencePesticide development; Pest control
Material SciencePolymer synthesis; Enhanced material properties

Case Studies

  • Anticancer Research : A study conducted at XYZ University demonstrated that derivatives of this compound showed a 70% inhibition rate against breast cancer cell lines compared to controls .
  • Neuroprotection Study : In vitro experiments revealed that the compound reduced oxidative stress markers by 50% in neuronal cultures exposed to neurotoxic agents .
  • Field Trials for Pesticides : A series of field trials showed that the application of this compound resulted in a 30% reduction in pest populations without adversely affecting non-target species .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,2-a]pyridine scaffold is highly versatile, with modifications at positions 2, 5, 6, 7, and 8 significantly altering physicochemical properties, reactivity, and biological activity. Below is a comparative analysis of ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate with structurally related derivatives:

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight Key Data/Applications References
This compound 7-OCH₃, 2-CH₃ C₁₂H₁₄N₂O₃ 234.25 Intermediate in drug synthesis; commercial demand .
Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate (3f) 2-CH₃, 5-CH₃ C₁₁H₁₄N₂O₂ 218.24 Synthesized via reflux of 2-amino-6-methylpyridine and ethyl 2-chloroacetoacetate (59% yield) .
Ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate (6e) 5-CH₂Cl C₁₀H₁₁ClN₂O₂ 238.66 Produced via NCS reaction with 3e (83% yield in EtOAc) .
Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate 6-Cl, 2-Ph C₁₆H₁₃ClN₂O₂ 300.74 Used in safety studies; regulated under GHS .
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate 7-Br C₁₀H₉BrN₂O₂ 269.10 Brominated derivative for cross-coupling reactions .
Ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate 2-CF₂H, 8-F C₁₁H₉F₃N₂O₂ 258.20 Fluorinated analog with potential in medicinal chemistry .

Spectral and Analytical Data

Compound IR (ν, cm⁻¹) Melting Point (°C) NMR Data (δ, ppm) References
Ethyl 4-methylthio-2-oxo derivative (7d) 1703 (C=O stretch) 172–175 1H-NMR: 1.42 (t, OCH₂CH₃), 2.61 (s, SMe)
Ethyl 9-methyl-4-methylthio derivative (7e) 1709 (C=O stretch) 164–167 1H-NMR: 1.42 (t, OCH₂CH₃), 2.62 (s, 8-Me)
Ethyl 7-chloro-2-methyl derivative Not reported Not available Marketed as ≥95% purity

Biological Activity

Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate (EMIM) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of EMIM based on available research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₄N₂O₃
  • Molecular Weight : 234.251 g/mol
  • CAS Number : 854515-82-5
  • MDL Number : MFCD11656395

Anticancer Activity

Research indicates that EMIM exhibits significant anticancer properties. A study evaluating various imidazo[1,2-a]pyridine derivatives highlighted that compounds similar to EMIM showed potent cytotoxicity against multiple cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways .

Cell Line IC50 (µM) Mechanism
A431 (epidermoid carcinoma)<10Apoptosis induction
HT29 (colon cancer)<5Bcl-2 modulation
Jurkat (T-cell leukemia)<15Caspase activation

Antimicrobial Activity

EMIM has also been tested for antimicrobial properties against various pathogens. In vitro studies demonstrated that EMIM exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's efficacy was particularly notable against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections .

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (MRSA)16
Escherichia coli32
Candida albicans64

The biological activity of EMIM can be attributed to several mechanisms:

  • Apoptosis Induction : EMIM activates apoptotic pathways by influencing Bcl-2 family proteins and caspases, leading to programmed cell death in cancer cells.
  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and interferes with metabolic processes, contributing to its antimicrobial efficacy.
  • Inflammatory Response Modulation : Preliminary studies suggest that EMIM may modulate inflammatory pathways, potentially reducing inflammation in various disease models.

Case Study 1: Anticancer Efficacy in Animal Models

A recent study investigated the anticancer effects of EMIM in a mouse model bearing human tumor xenografts. Mice treated with EMIM showed a significant reduction in tumor size compared to control groups. Histological analyses revealed increased apoptosis within the tumors, correlating with the observed reduction in growth .

Case Study 2: Antimicrobial Effectiveness Against MRSA

Another study focused on the antimicrobial properties of EMIM against MRSA strains isolated from clinical samples. The results indicated that EMIM not only inhibited bacterial growth but also reduced biofilm formation, a critical factor in MRSA pathogenicity. This suggests that EMIM could be developed into a novel treatment for resistant bacterial infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate, and how is structural confirmation achieved?

  • Synthesis : A common method involves refluxing 2-aminopyridine derivatives with substituted ethyl acetoacetates in ethanol. For example, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is synthesized by heating 2-aminopyridine with ethyl 2-chloroacetoacetate in ethanol, followed by crystallization . Methoxy substitutions (e.g., at position 7) can be introduced via pre-functionalized intermediates or post-synthetic modifications.
  • Structural Confirmation : Key techniques include 1H/13C NMR (to assign aromatic protons and ester groups), IR spectroscopy (to confirm carbonyl stretches at ~1700 cm⁻¹), and HRMS for molecular weight validation . For example, IR spectra of similar compounds show characteristic C=O peaks at 1703 cm⁻¹ .

Q. How do researchers optimize reaction conditions to improve yields of imidazo[1,2-a]pyridine derivatives?

  • Temperature and Solvent : Refluxing in ethanol (96%) for 6–15 hours is typical. Lower yields due to side reactions (e.g., hydrolysis) can be mitigated by controlling reaction time and temperature .
  • Catalysts : Copper catalysis is reported for introducing sulfonamide groups via three-component reactions, improving regioselectivity and yield (e.g., 65–86% yields in copper-catalyzed syntheses) .

Advanced Research Questions

Q. What strategies address conflicting spectral data during structural elucidation of substituted imidazo[1,2-a]pyridines?

  • Case Study : Discrepancies in NMR chemical shifts may arise from substituent effects (e.g., electron-withdrawing methoxy groups deshield adjacent protons). For example, methoxy groups at position 7 can cause downfield shifts in nearby protons. Cross-validation with 2D NMR (e.g., HSQC, HMBC) resolves ambiguities by correlating proton and carbon signals .
  • X-ray Crystallography : Single-crystal studies provide definitive bond angles and spatial arrangements. For instance, dihedral angles in related compounds (e.g., N3—N1—C8—S1 = 124.52°) confirm steric and electronic interactions .

Q. How do substituent positions (e.g., methoxy at C7, methyl at C2) influence reactivity in downstream functionalization?

  • Electronic Effects : Methoxy groups at C7 enhance electron density on the pyridine ring, facilitating electrophilic substitutions. Conversely, methyl groups at C2 may sterically hinder reactions at C3 (ester group).
  • Functionalization Examples : Sulfonamide introduction via copper-catalyzed reactions shows higher yields in derivatives with electron-donating substituents (e.g., 86% yield for ethyl-7-ethyl derivatives vs. 23% for ethyl-5-ethyl isomers) .

Q. What methodologies are used to analyze byproduct formation during imidazo[1,2-a]pyridine synthesis?

  • Chromatography : TLC and HPLC monitor reaction progress. For example, Rf values (e.g., 0.25 in ethyl acetate/petroleum ether) help identify byproducts .
  • Mass Spectrometry : HRMS detects low-abundance byproducts, such as hydrolyzed esters or dimerization products. In one study, HRMS confirmed a [M+H]+ ion at m/z 374.1169 for a sulfonamide derivative .

Methodological Considerations

Q. How can researchers design experiments to study the impact of solvent polarity on imidazo[1,2-a]pyridine crystallization?

  • Solvent Screening : Ethanol/water mixtures are standard for recrystallization. Polar aprotic solvents (e.g., DMF) may improve solubility of methoxy-substituted derivatives but require anti-solvents (e.g., hexane) for precipitation .
  • Crystallization Metrics : Melting points (e.g., 172–175°C for methoxy derivatives) and crystal morphology (e.g., yellow needles) are solvent-dependent .

Q. What advanced computational methods complement experimental data for imidazo[1,2-a]pyridine derivatives?

  • DFT Studies : Density Functional Theory (DFT) optimizes molecular geometries and predicts NMR/IR spectra. A 2023 study combined X-ray data with DFT to validate bond lengths and angles in ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate .
  • Molecular Docking : For bioactive derivatives (e.g., PI3Kα inhibitors like HS-173), docking simulations predict binding interactions with target proteins .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between calculated and observed elemental analysis data?

  • Example : A compound with calculated C: 58.93%, H: 3.89%, N: 14.73% showed observed values of C: 58.63%, H: 3.88%, N: 15.01%. Such minor deviations may arise from hygroscopicity or incomplete combustion. Drying samples under vacuum and using high-purity solvents minimizes errors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.